molecular formula C10H16ClN B580347 2-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 24290-47-9

2-Methyl-1-phenylpropan-1-amine hydrochloride

Cat. No. B580347
CAS RN: 24290-47-9
M. Wt: 185.695
InChI Key: LZDSYIZUCSUNKJ-UHFFFAOYSA-N
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Description

“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a compound with the CAS Number 1989672-75-4 . It has a molecular weight of 227.78 and is a powder in physical form . It is stored at room temperature . The IUPAC name for this compound is N-isopropyl-2-methyl-1-phenylpropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for “2-Methyl-1-phenylpropan-1-amine hydrochloride” is 1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.78 .

Scientific Research Applications

Neurodegenerative Disorders Treatment

  • Application Summary : 2-Methyl-1-phenylpropan-1-amine hydrochloride, also known as N-methyl-2-phenylpropan-1-amine (phenpromethamine) and 2-phenylpropan-1-amine (β-methylphenylethylamine, BMPEA), is used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
  • Methods of Application : The compound is administered as a drug, often in combination with other treatments. For example, pargyline, a derivative of propargylamine, is used as a monoamine oxidase inhibitor .
  • Results/Outcomes : The compound has been found to have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes .

Forensic Analysis

  • Application Summary : This compound is used as an analytical reference standard in forensic analysis . It is a positional isomer of methamphetamine and has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency .
  • Methods of Application : The compound is analyzed using liquid chromatography/mass spectrometry (LC/MS) .
  • Results/Outcomes : The compound produces mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), and can interfere with the analysis of MA and AP .

Solvent-free Synthesis of Propargylamines

  • Application Summary : Propargylamines are a class of compounds with many pharmaceutical and biological properties . 2-Methyl-1-phenylpropan-1-amine hydrochloride is used in the solvent-free synthesis of propargylamines .
  • Methods of Application : The compound is used in A3 and KA2 coupling reactions .
  • Results/Outcomes : This approach provides a green and efficient method for the synthesis of propargylamines .

Analytical Reference Standard

  • Application Summary : 2-Methyl-1-phenylpropan-1-amine hydrochloride is used as an analytical reference standard . It is a positional isomer of methamphetamine that has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency .
  • Methods of Application : The compound is used as a starting material in calibrators or controls for a variety of LC/MS or GC/MS applications .
  • Results/Outcomes : This product is intended for research and forensic applications .

Treatment of Type 1 Diabetes and Cardiovascular Complications

  • Application Summary : Pargyline, a derivative of 2-Methyl-1-phenylpropan-1-amine hydrochloride, is used for treating type 1 diabetes and the cardiovascular complications associated with it .
  • Methods of Application : The compound is administered as a drug, often in combination with other treatments .
  • Results/Outcomes : Pargyline has been found to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for these treatments .

Discrimination of Phenylethylamines

  • Application Summary : A novel method has been developed to distinguish 2-Methyl-1-phenylpropan-1-amine hydrochloride from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry .
  • Methods of Application : The compound is analyzed using liquid chromatography/mass spectrometry (LC/MS). Derivatization using N-succinimidyl-4-nitrophenylacetate and 4-nitrobenzoyl chloride was found to be effective .
  • Results/Outcomes : The newly developed method was proved to be usable for discriminating among those phenylethylamines .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSYIZUCSUNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735000
Record name 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenylpropan-1-amine hydrochloride

CAS RN

24290-47-9
Record name 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Roe, H Hobbs, RA Stockman - The Journal of Organic …, 2011 - ACS Publications
One-pot five-component reactions of oxathiazolidine-S-oxides with mesitylmagnesium bromide, lithium bis(trimethylsilyl)amide, aldehydes and Grignard reagents afford chiral …
Number of citations: 10 pubs.acs.org

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